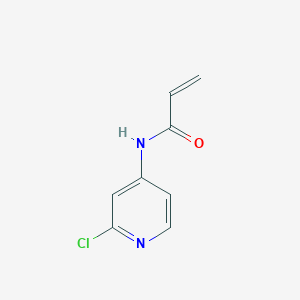

N-(2-chloropyridin-4-yl)prop-2-enamide

Description

N-(2-chloropyridin-4-yl)prop-2-enamide is an enamide derivative characterized by a 2-chloropyridin-4-yl substituent attached to a propenamide backbone. The compound’s structure combines a heterocyclic pyridine ring with a reactive α,β-unsaturated carbonyl group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-chloropyridin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-10-7(9)5-6/h2-5H,1H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZONCUELRSMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-4-yl)prop-2-enamide typically involves the reaction of 2-chloropyridine with an appropriate amide precursor. One common method is the reaction of 2-chloropyridine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-chloropyridin-4-yl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more robust purification techniques such as distillation and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form N-(2-chloropyridin-4-yl)prop-2-enoic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form N-(2-chloropyridin-4-yl)propionamide using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).

Major Products Formed

Substitution Reactions: N-(2-substituted-pyridin-4-yl)prop-2-enamide derivatives.

Oxidation Reactions: N-(2-chloropyridin-4-yl)prop-2-enoic acid.

Reduction Reactions: N-(2-chloropyridin-4-yl)propionamide.

Scientific Research Applications

N-(2-chloropyridin-4-yl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Materials Science: It is utilized in the development of advanced materials, including polymers and coatings with specific chemical properties.

Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom on the pyridine ring enhances the compound’s binding affinity to these targets, while the amide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The key differentiating factor among enamide derivatives lies in the substituents attached to the nitrogen atom. Below is a comparative analysis:

Key Observations :

- Pyridine vs.

- Substituent Position : In phenyl-substituted analogs (e.g., compounds 10, 11), meta- and para-substituents enhance antimicrobial activity, whereas ortho-substituents correlate with anti-inflammatory effects . The 2-chloro group on the pyridine ring in the target compound may similarly influence electronic properties and steric interactions.

Physicochemical and ADMET Properties

Lipophilicity (logD7.4) and solubility are critical for drug-likeness. reports:

- Cinnamanilides : Experimental logD7.4 ranges from 2.8 (compound 1) to 4.1 (compound 20), with consensus ClogP estimators showing moderate correlation (r = 0.65) .

- Osimertinib : As a kinase inhibitor, its complex structure (logP ~3.8) balances solubility and target affinity .

Target Compound Predictions :

The pyridine ring’s basicity (pKa ~1.7 for pyridine) may increase water solubility compared to phenyl analogs. However, the chloro substituent could offset this by enhancing hydrophobic interactions.

Patent and Therapeutic Context

- N-(4-phenoxyphenyl)prop-2-enamide (): Patented as part of a broader exploration of enamide derivatives, suggesting industrial interest in similar compounds for undisclosed applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.